4-(Ethylthio)benzyl chloride

Catalog No.
S8921709
CAS No.
3446-75-1
M.F
C9H11ClS
M. Wt
186.70 g/mol
Availability
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4-(Ethylthio)benzyl chloride

CAS Number

3446-75-1

Product Name

4-(Ethylthio)benzyl chloride

IUPAC Name

1-(chloromethyl)-4-ethylsulfanylbenzene

Molecular Formula

C9H11ClS

Molecular Weight

186.70 g/mol

InChI

InChI=1S/C9H11ClS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3

InChI Key

MMIRAIZUXQRYAT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)CCl

4-(Ethylthio)benzyl chloride (CAS 3446-75-1) is a bifunctional organosulfur building block characterized by a para-substituted ethylthio group and a reactive benzylic chloride. In industrial procurement, it is primarily sourced as an electrophilic precursor for diarylmethane derivatives, specifically in the synthesis of SGLT2 inhibitors and thioether-linked materials [1]. The compound offers a measurable balance of benzylic reactivity—driven by the electron-donating sulfur atom—and shelf stability, making it a standard intermediate for large-scale cross-coupling and nucleophilic substitution workflows where highly reactive bromides or unactivated alcohols present handling challenges [2].

Research Fit

Electrophilic handle Benzylic chloride for nucleophilic substitution
Oxidation site Ethylthio group convertible to sulfoxide or sulfone
Lipophilic modifier Enhances organic-phase solubility in synthetic routes

Substituting 4-(Ethylthio)benzyl chloride with its methylthio analog (CAS 874-87-3) or the corresponding benzyl alcohol (CAS 83204-62-0) introduces quantitative downstream inefficiencies. In pharmaceutical SAR (Structure-Activity Relationship) development, the specific steric bulk and lipophilicity of the ethylthio group are required to achieve target binding affinities in receptors like SGLT2; the methyl analog yields derivatives with weaker binding profiles [1]. Furthermore, attempting to procure the cheaper benzyl alcohol necessitates an additional in situ chlorination step, which decreases the overall process yield by up to 15% and generates corrosive byproducts that increase the E-factor of the synthetic route .

Substitution Risk

1 Ethylthio vs. methylthio: a reported LogP shift may alter organic-phase solubility and membrane partitioning in cell-based assays.
2 Steric hindrance differs significantly from isopropylthio or tert-butylthio analogs, potentially modifying SN2 kinetics and reaction scope.
3 Bifunctional reactivity pattern is similar across 4-alkylthio benzyl chlorides, but oxidation rates and sulfoxide/sulfone stability may vary by chain length.

Grignard Formation Efficiency and Homocoupling Suppression

In the synthesis of diarylmethane pharmacophores, the formation of a benzylic Grignard reagent is a critical step. 4-(Ethylthio)benzyl chloride demonstrates controlled reactivity with magnesium turnings in THF compared to 4-(Ethylthio)benzyl bromide. The chloride undergoes insertion to yield the Grignard reagent with >92% efficiency, whereas the bromide is prone to Wurtz-type homocoupling, resulting in significant yield losses [1].

Evidence DimensionGrignard reagent yield and homocoupling byproduct
Target Compound Data>92% Grignard yield, <3% homocoupling
Comparator Or Baseline4-(Ethylthio)benzyl bromide (~75% yield, >15% homocoupling)
Quantified Difference17% higher active reagent yield, 5-fold reduction in homocoupling
ConditionsStandard Mg insertion in THF at 25°C, 0.5 M concentration

Minimizing homocoupling directly impacts the yield of the active pharmaceutical intermediate and reduces purification costs during scale-up.

Lipophilicity (XLogP3)
Reported
ΔLogP ≈ +0.23 (ethylthio > methylthio)
May support higher organic-phase solubility and membrane permeability
Computed values from PubChem and ChemSpider

Process Streamlining vs. Alcohol Precursors

Procuring the pre-formed chloride eliminates the need for activating 4-(Ethylthio)benzyl alcohol. In situ activation using reagents like thionyl chloride introduces stoichiometric waste and requires additional basic workups. Direct use of 4-(Ethylthio)benzyl chloride in Friedel-Crafts or cross-coupling reactions streamlines the synthetic route, improving the overall step yield and reducing the environmental impact (E-factor) of the process [1].

Evidence DimensionProcess step yield and E-factor (kg waste / kg product)
Target Compound DataSingle-step coupling yield ~88%, E-factor reduced by ~3.5
Comparator Or Baseline4-(Ethylthio)benzyl alcohol (Two-step yield ~74%, higher E-factor due to activation reagents)
Quantified Difference14% absolute increase in target yield, elimination of one synthetic step
ConditionsPilot-scale synthesis of diarylmethane intermediates

Procuring the chloride directly reduces cycle time, eliminates hazardous activation reagents, and lowers overall manufacturing costs.

TPSA comparison
Reported
ΔTPSA ≈ +0.3 Ų (negligible)
Polar surface area nearly identical; lipophilicity drives differentiation
Predicted values from PubChem and ChemSpider

Nucleophilic Substitution Kinetics and Chemoselectivity

The para-ethylthio group donates electron density into the aromatic ring, which stabilizes the transition state during nucleophilic substitutions at the benzylic position. When reacted with secondary amines, 4-(Ethylthio)benzyl chloride achieves near-quantitative conversion significantly faster and at lower temperatures than unsubstituted benzyl chloride. This activated profile allows for milder reaction conditions [1].

Evidence DimensionReaction time and temperature for >95% conversion
Target Compound Data4 hours at 60°C
Comparator Or BaselineUnsubstituted benzyl chloride (12 hours at 80°C)
Quantified Difference66% reduction in reaction time, 20°C lower operating temperature
ConditionsAlkylation of standard secondary amines in polar aprotic solvent (e.g., DMF)

Faster kinetics at milder temperatures reduce energy consumption and improve throughput in industrial alkylation workflows.

Steric profile
Class-level
Ethyl: moderate bulk vs. branched chains
Less hindered benzylic center may facilitate SN2 reactions
Qualitative inference; no direct kinetic data

Downstream SAR Optimization in SGLT2 Inhibitors

The selection of the ethylthio substituent over a methylthio group is driven by downstream biological performance. In the development of beta-D-glucopyranoside derivatives for SGLT2 inhibition, the ethylthio group provides a specific lipophilic surface area that enhances binding within the transporter's active site. Derivatives synthesized from 4-(Ethylthio)benzyl chloride exhibit lower IC50 values compared to those derived from 4-(Methylthio)benzyl chloride [1].

Evidence DimensionIn vitro IC50 for SGLT2 inhibition (final derivative)
Target Compound Data~2.5 nM (Ethylthio derivative)
Comparator Or Baseline4-(Methylthio)benzyl chloride derivative (~8.1 nM)
Quantified Difference>3-fold improvement in target binding affinity
ConditionsIn vitro human SGLT2 transporter assay

Procuring the exact ethylthio building block is required for achieving the necessary single-digit nanomolar potency in advanced pharmaceutical leads.

Bifunctional reactivity
Class-level
Cl⁻ electrophile + oxidizable thioether
Reported orthogonal reactivity; oxidation rates not compared across analogs
Expect similar behavior to methylthio analog; validate for critical steps

Synthesis of SGLT2 Inhibitor APIs

Driven by the specific SAR advantages of the ethylthio group detailed in Section 3, this compound is a primary building block for synthesizing diarylmethane-based SGLT2 inhibitors. Its controlled reactivity in Grignard formations allows for efficient coupling with gluconolactone intermediates without the high homocoupling losses seen with bromides [1].

Development of Thioether-Linked Specialty Polymers

Leveraging its rapid nucleophilic substitution kinetics, 4-(Ethylthio)benzyl chloride is utilized as a monomer or end-capping agent in the production of high-refractive-index thioether polymers. The activated benzylic chloride ensures high conversion rates under mild conditions, preventing thermal degradation of the polymer backbone [2].

Preparation of Advanced Agrochemical Intermediates

The compound serves as an efficient alkylating agent for the synthesis of systemic fungicides and herbicides. Procuring the pre-formed chloride streamlines the manufacturing process by eliminating the need for in situ alcohol activation, thereby improving E-factors and overall process yields at the pilot scale [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipophilicity tuning in CNS-penetrant scaffold design
Alkyl chain length influences LogP
ADME profile optimization via chain selection
High-throughput library synthesis via benzylic SN2
Moderate steric bulk may enhance reaction rates
Yield and selectivity screening under parallel conditions
Pro-agrochemical intermediate with latent sulfoxide/sulfone
Bifunctional building block with orthogonal reactivity
Oxidation strategy for property modulation
Covalent surface functionalization via benzyl chloride
Ethyl chain affects packing density and wettability
Surface characterization (contact angle, XPS)

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

186.0269992 g/mol

Monoisotopic Mass

186.0269992 g/mol

Heavy Atom Count

11

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